alpha,alpha',alpha''-Nitrilotri-p-cresol
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Overview
Description
alpha,alpha’,alpha’'-Nitrilotri-p-cresol: is a chemical compound with the molecular formula C21H21NO3 and a molecular weight of 335.396 g/mol . It is known for its unique structure, which includes three p-cresol groups attached to a nitrilotriacetic acid backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’,alpha’'-Nitrilotri-p-cresol typically involves the reaction of p-cresol with nitrilotriacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of alpha,alpha’,alpha’'-Nitrilotri-p-cresol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: alpha,alpha’,alpha’'-Nitrilotri-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
alpha,alpha’,alpha’'-Nitrilotri-p-cresol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of alpha,alpha’,alpha’'-Nitrilotri-p-cresol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
p-Cresol: A simpler phenolic compound with similar chemical properties.
Nitrilotriacetic Acid: The backbone structure of alpha,alpha’,alpha’'-Nitrilotri-p-cresol.
Quinones: Oxidized derivatives of phenolic compounds with similar reactivity.
Uniqueness: alpha,alpha’,alpha’'-Nitrilotri-p-cresol is unique due to its combination of three p-cresol groups with a nitrilotriacetic acid backbone, which imparts distinctive chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[[bis[(4-hydroxyphenyl)methyl]amino]methyl]phenol |
InChI |
InChI=1S/C21H21NO3/c23-19-8-4-16(5-9-19)13-22(14-17-6-10-20(24)11-7-17)15-18-2-1-3-21(25)12-18/h1-12,23-25H,13-15H2 |
InChI Key |
SNDUBCHLFIXZKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CN(CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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